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Compound of Interest

Compound Name:

2,6-BIS[(2-

METHYLPHENYL)METHYLENE]

CYCLOHEXAN-1-ONE

CAS No.: 85391-70-4

Cat. No.: B185653 Get Quote

Executive Summary
The Stability-Potency Nexus: Curcumin is a pharmacologically active polyphenol with

significant anticancer potential, yet its clinical utility is severely hampered by poor bioavailability

and rapid hydrolytic degradation of its central

-diketone moiety.[1]

2,6-Bis-benzylidene cyclohexanones (BBCH) represent a critical class of "Monocarbonyl

Analogs of Curcumin" (MACs). By replacing the unstable

-diketone linker with a rigid, stable cyclohexanone ring, researchers retain the pharmacophore
—the

-unsaturated ketone (Michael acceptor)—while significantly enhancing metabolic stability.

This guide provides a technical analysis of the Structure-Activity Relationship (SAR) of BBCH

derivatives, comparing them against the parent compound (Curcumin) and alternative linkers

(Cyclopentanone), supported by experimental protocols and mechanistic insights.
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Part 1: The Chemical Scaffold & Synthesis[2][3]
The Pharmacophore
The core activity of BBCH derivatives stems from the bis-enone system. The central

cyclohexanone ring locks the two benzylidene wings into a specific conformation.

Michael Acceptors: The exocyclic double bonds (

-unsaturated ketones) are highly electrophilic.

Mechanism: They preferentially alkylate nucleophilic thiol groups (cysteine residues) on

specific proteins (e.g., NF-

B, Thioredoxin Reductase) via Michael addition.

Synthesis Workflow (Claisen-Schmidt Condensation)
The synthesis is a base-catalyzed aldol condensation. It is robust, high-yielding, and atom-

economical.

Reactants
Cyclohexanone + 2 eq. Ar-CHO

Catalyst Addition
NaOH / KOH in Ethanol

Mix @ RT
Intermediate

Aldol 
(Beta-hydroxy ketone)

Enolate Attack Dehydration
(- H2O)

Spontaneous
Final Product

2,6-Bis-benzylidene
cyclohexanone

Precipitation
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Figure 1: The Claisen-Schmidt condensation pathway for synthesizing BBCH derivatives.

Part 2: Comparative SAR Analysis
Substituent Effects (Electronic & Steric)
The biological activity is heavily modulated by the substituents on the phenyl rings.
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Substituent Class Examples
Effect on
Cytotoxicity (IC50)

Mechanism/Ration
ale

Unsubstituted H Moderate (Baseline)
Lacks specific

lipophilic interactions.

Electron Withdrawing

(EWG)
F, Cl, NO High Potency

(Decrease IC50)

Increases the

electrophilicity of the

enone, enhancing

Michael addition to

thiols. Halogens also

improve membrane

permeability.

Electron Donating

(EDG)
OMe, OH Variable

3,4,5-trimethoxy

patterns mimic

Combretastatin A-4

(tubulin binding).

Single ortho-OH can

form H-bonds but may

reduce lipophilicity.

Steric Bulk t-Butyl Low Potency

Large groups,

especially at the ortho

position, disrupt the

planarity required for

DNA intercalation or

protein binding pocket

fit.

Linker Comparison: The "Ring Size" Effect
While this guide focuses on Cyclohexanones (6-membered), comparing them to

Cyclopentanones (5-membered) and Acetone (Acyclic) is crucial for context.
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Linker Type Structure Stability
Cytotoxicity
(General
Trend)

Notes

Cyclopentanone
5-Membered

Ring
High Highest

The 5-membered

ring imposes a

more planar

configuration,

maximizing

conjugation and

DNA binding

affinity.

Cyclohexanone
6-Membered

Ring
High High

Slightly non-

planar (chair-like

twist) compared

to

cyclopentanone,

but often exhibits

better solubility

and distinct

selectivity

profiles.

Acetone Acyclic Moderate Moderate

Flexible linker

allows free

rotation, reducing

binding

specificity

compared to rigid

cyclic analogs.

Curcumin -Diketone Low Low/Moderate

Rapid metabolic

degradation;

poor

bioavailability

limits clinical use

despite high

intrinsic potential.
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Representative Data (Cytotoxicity against Cancer Lines)
Data synthesized from comparative studies (e.g., Dimmock et al., Liang et al.)

Compound
ID

R-Group
(Phenyl)

Linker
IC50 (Molt-
4/Leukemia)

IC50 (MCF-
7/Breast)

Relative
Potency

Curcumin 4-OH, 3-OMe -Diketone

~20

M

~15

M
1x (Baseline)

BBCH-1 H
Cyclohexano

ne

4.5

M

8.2

M
~2-4x

BBCH-2
2-F (Ortho-

Fluoro)

Cyclohexano

ne

0.5

M

1.2

M
>15x

BBCH-3 4-NO Cyclohexano

ne

1.1

M

2.5

M
~8x

BCP-Analog 2-F
Cyclopentano

ne

0.2

M

0.8

M

Highest

Potency

Key Insight: While the Cyclopentanone analog is slightly more potent, the Cyclohexanone

(BBCH-2) still vastly outperforms Curcumin and offers a distinct chemical space for patentability

and toxicity management.

Part 3: Mechanism of Action
The anticancer activity of BBCH derivatives is multi-modal but centers on the "Cysteine

Switch."
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Thiol Alkylation: The enone alkylates Cys-179 on IKK

(inhibiting NF-

B) or thioredoxin reductase.

ROS Generation: Depletion of cellular glutathione (GSH) leads to oxidative stress.

Apoptosis: Mitochondrial membrane potential loss

Cytochrome C release

Caspase activation.

BBCH Derivative
(Michael Acceptor)

Cellular Uptake

Target: NF-kB (IKK-beta)
Cys-179 Alkylation

Target: Glutathione (GSH)
Depletion

Inhibit Pro-Survival
Signaling

Increase ROS
(Oxidative Stress)

Mitochondrial Dysfunction
(Bax Up / Bcl-2 Down)

Apoptosis
(Cell Death)
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Figure 2: The dual-pathway mechanism initiated by thiol-alkylation of BBCH derivatives.

Part 4: Experimental Protocols
Synthesis Protocol: 2,6-bis(substituted-
benzylidene)cyclohexanone
Standard Operating Procedure (Self-Validating)

Reagents:

Cyclohexanone (10 mmol)

Substituted Benzaldehyde (20-22 mmol)

Ethanol (95%, 20 mL)

NaOH (10% aqueous solution, 5 mL) or HCl (conc.) for acid catalysis.

Procedure:

Dissolution: In a 100 mL round-bottom flask, dissolve 10 mmol of cyclohexanone and 20

mmol of the chosen benzaldehyde in 20 mL ethanol.

Catalysis: Add 5 mL of 10% NaOH dropwise while stirring.

Observation: The solution typically turns yellow/orange immediately (formation of the

chalcone chromophore).

Reaction: Stir at room temperature for 2–4 hours.

Validation: Monitor via TLC (Hexane:Ethyl Acetate 4:1). Disappearance of the

benzaldehyde spot indicates completion.

Work-up:

Pour the reaction mixture into crushed ice/water (100 mL) containing a small amount of

HCl (to neutralize excess base).
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A solid precipitate will form.[2][3]

Purification: Filter the solid. Recrystallize from hot ethanol or ethyl acetate/hexane mixture.

Purity Check: Sharp melting point and single spot on TLC.

In Vitro Cytotoxicity Assay (MTT)
To determine IC50 values.

Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in 96-well plates (5,000 cells/well).

Incubate for 24h.

Treatment: Add BBCH derivatives dissolved in DMSO at varying concentrations (0.1, 1, 5,

10, 50, 100

M).

Control: DMSO vehicle control (< 0.1% final concentration).

Positive Control: Curcumin or Doxorubicin.

Incubation: Incubate for 48 or 72 hours.

Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in

DMSO.

Analysis: Read absorbance at 570 nm. Calculate % Viability.

Calculation: Plot Log(Concentration) vs. % Inhibition to derive IC50 using non-linear

regression.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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